(r)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
CAS No.: 1217848-48-0
Cat. No.: VC0111543
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.757
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217848-48-0 |
|---|---|
| Molecular Formula | C13H19ClN2O2 |
| Molecular Weight | 270.757 |
| IUPAC Name | benzyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m1./s1 |
| Standard InChI Key | WQPQNIUAWYRGJF-RFVHGSKJSA-N |
| SMILES | CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Introduction
(R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of approximately 270.76 g/mol . It is a derivative of piperazine, a heterocyclic amine, and is used primarily in research settings. This compound is synthesized as a hydrochloride salt, which enhances its stability and solubility in certain solvents.
Synthesis and Applications
The synthesis of (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride typically involves the reaction of (R)-2-methylpiperazine with benzyl chloroformate, followed by hydrochloride salt formation. This compound is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its structural features make it a valuable component in drug development, particularly for neurological disorders.
Safety and Handling
Handling of (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride requires caution due to its potential irritant properties. The GHS hazard class pictogram indicates it as an irritant, with a signal word of "Warning" . Precautionary statements include P280, P305+P351+P338, indicating the need for protective gloves, eye protection, and washing hands thoroughly after handling.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume